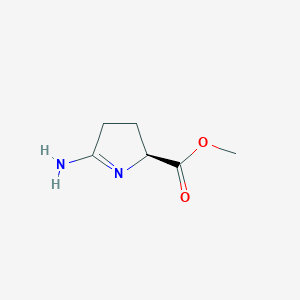![molecular formula C18H16N2O5 B12857581 5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857581.png)
5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that features a biphenyl core substituted with a nitro group, a pyrrolidine ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common route starts with the nitration of biphenyl to introduce the nitro group. This is followed by the introduction of the pyrrolidine ring through a carbonylation reaction. The final step involves the carboxylation of the biphenyl core to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Alcohol Derivatives: Reduction of the carboxylic acid group results in alcohol derivatives.
Substituted Biphenyls: Substitution reactions yield various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester: Similar in having a nitro group and a heterocyclic ring.
Pyrrolidin-2-ones: Share the pyrrolidine ring structure.
3-Iodopyrroles: Contain a pyrrole ring and undergo similar types of reactions.
Uniqueness
5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its combination of a biphenyl core with a nitro group, a pyrrolidine ring, and a carboxylic acid group
Propiedades
Fórmula molecular |
C18H16N2O5 |
|---|---|
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
3-nitro-5-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O5/c21-17(11-5-6-19-10-11)16-4-2-1-3-15(16)12-7-13(18(22)23)9-14(8-12)20(24)25/h1-4,7-9,11,19H,5-6,10H2,(H,22,23) |
Clave InChI |
OEMVMECQPXTYBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



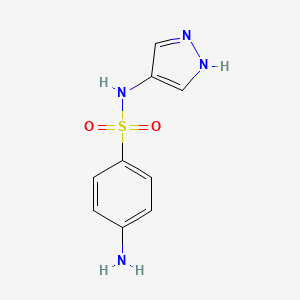
![2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857520.png)

![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)


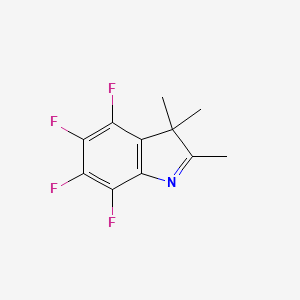
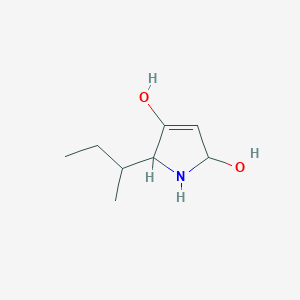
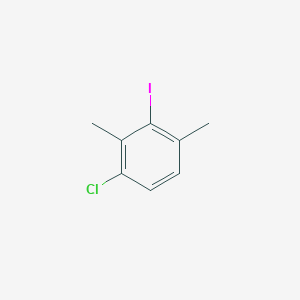
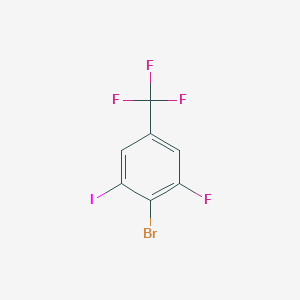
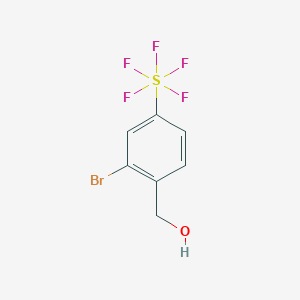
![2-(Chloromethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12857602.png)
